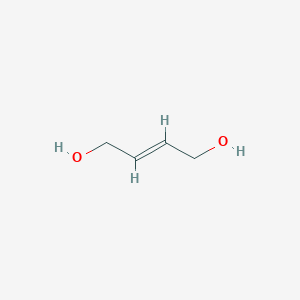

2-Butene-1,4-diol

Descripción general

Descripción

2-Butene-1,4-diol is an organic compound with the molecular formula C4H8O2. It is a diol, meaning it contains two hydroxyl groups (-OH), and is characterized by a double bond between the second and third carbon atoms. This compound is a colorless liquid with a slightly sweet odor and is soluble in water and many organic solvents. It is used as an intermediate in the synthesis of various chemicals and has applications in the production of polymers, pharmaceuticals, and other industrial products .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The primary method for synthesizing 2-butene-1,4-diol involves the selective hydrogenation of 2-butyne-1,4-diol. This process typically uses catalysts such as palladium or nickel to facilitate the hydrogenation reaction. The reaction conditions often include temperatures around 50°C and pressures of 2 MPa hydrogen gas .

Industrial Production Methods: In industrial settings, the hydrogenation of 2-butyne-1,4-diol is carried out in the presence of structured catalysts and often without solvents to maximize efficiency. The process aims to achieve high selectivity and conversion rates, producing this compound with minimal by-products .

Análisis De Reacciones Químicas

Types of Reactions: 2-Butene-1,4-diol undergoes various chemical reactions, including:

Oxidation: When treated with oxidizing agents like dichromate in acidic conditions, it can form furan derivatives.

Reduction: The compound can be further hydrogenated to form 1,4-butanediol.

Substitution: Halogens can react with this compound to form halogenated derivatives such as 4-halobutenols or 2,3-dihalo-1,4-butanediol.

Common Reagents and Conditions:

Oxidation: Dichromate in acidic solution.

Reduction: Hydrogen gas in the presence of palladium or nickel catalysts.

Substitution: Halogens like chlorine or bromine.

Major Products:

Oxidation: Furan derivatives.

Reduction: 1,4-Butanediol.

Substitution: Halogenated derivatives.

Aplicaciones Científicas De Investigación

2-Butene-1,4-diol has a wide range of applications in scientific research and industry:

Chemistry: It is used as a building block in the synthesis of various organic compounds and polymers.

Biology: The compound is utilized in the study of enzyme-catalyzed reactions and metabolic pathways.

Mecanismo De Acción

The mechanism of action of 2-butene-1,4-diol primarily involves its ability to participate in hydrogenation and oxidation reactions. In hydrogenation, the compound’s double bond is reduced, converting it into 1,4-butanediol. In oxidation reactions, the hydroxyl groups can be oxidized to form various derivatives. The molecular targets and pathways involved include interactions with catalysts like palladium and nickel, which facilitate these transformations .

Comparación Con Compuestos Similares

2-Butyne-1,4-diol: This compound is a precursor to 2-butene-1,4-diol and has a triple bond between the second and third carbon atoms.

1,4-Butanediol: A fully hydrogenated derivative of this compound, lacking any double bonds.

cis-2-Butene-1,4-diol: An isomer of this compound with the same molecular formula but different spatial arrangement of atoms.

Uniqueness: this compound is unique due to its specific double bond configuration, which allows it to undergo selective hydrogenation and oxidation reactions. This makes it a valuable intermediate in the synthesis of various chemicals and materials, offering distinct advantages in terms of reactivity and product selectivity compared to its similar compounds .

Actividad Biológica

2-Butene-1,4-diol (C4H8O2), a versatile chemical compound, is utilized in various industrial applications including the production of plastics, resins, and pharmaceuticals. Given its broad usage, understanding its biological activity is crucial for assessing its safety and efficacy in these applications.

- Molecular Weight : 88.11 g/mol

- Solubility : Highly soluble in water, ethyl alcohol, and acetone

- Physical State : Colorless liquid

Toxicological Profile

Research indicates that this compound exhibits significant biological activity that can lead to both acute and chronic toxicity.

- Irritation and Sensitization : Contact with this compound can cause skin and eye irritation. Case studies have reported instances of skin sensitization among workers exposed to cleaning agents containing this compound .

-

Toxicity Studies :

- In animal studies, particularly involving Wistar rats, administration of this compound resulted in dose-dependent mortality rates. The LD50 (lethal dose for 50% of the population) for oral ingestion in rats is approximately 1250 mg/kg , while it is 327 mg/kg for intraperitoneal administration .

- The compound has been shown to induce convulsions when administered intraperitoneally .

Metabolic Activation

This compound is metabolized in the liver by alcohol dehydrogenase (ADH), leading to the formation of toxic metabolites. This metabolic pathway has been studied extensively:

- Enzymatic Interaction : It acts as a substrate for ADH, which converts it into electrophilic products that can interact with biological nucleophiles . The presence of pyrazole, an ADH inhibitor, significantly reduces the toxic effects and mortality associated with the compound .

Case Study 1: Occupational Exposure

A female cleaner using a product containing 0.7% this compound experienced contact sensitization. This highlights the potential risk of skin reactions among individuals frequently exposed to this compound in occupational settings .

Case Study 2: Laboratory Animal Research

In a controlled study on Wistar rats, the administration of increasing doses of this compound led to observed behavioral changes and mortality. The study concluded that metabolic activation by ADH was a critical factor in the observed toxicity .

Applications and Safety Considerations

This compound is employed as a raw material in various industries due to its properties:

- Industrial Uses :

Safety Precautions

Given its potential hazards:

- Handling Guidelines : Appropriate protective equipment should be used when handling this compound to prevent skin and respiratory irritation.

- Emergency Procedures : In case of exposure, immediate medical attention should be sought to manage irritant effects effectively.

Propiedades

IUPAC Name |

(E)-but-2-ene-1,4-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H8O2/c5-3-1-2-4-6/h1-2,5-6H,3-4H2/b2-1+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ORTVZLZNOYNASJ-OWOJBTEDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C=CCO)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C(/C=C/CO)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H8O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801033684 | |

| Record name | 2-Butene-1,4-diol (trans) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801033684 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

88.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Nearly colorless, odorless liquid; [HSDB] Faintly yellow-green clear viscous liquid; [MSDSonline] | |

| Record name | 1,4-Dihydroxy-2-butene | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/2820 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Boiling Point |

141-149 °C AT 20 MM HG | |

| Record name | 1,4-DIHYDROXY-2-BUTENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5540 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Flash Point |

128 °C, 128 °C (263 °F) OC | |

| Record name | 1,4-Dihydroxy-2-butene | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/2820 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | 1,4-DIHYDROXY-2-BUTENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5540 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Solubility |

VERY SOL IN WATER, ETHYL ALCOHOL, ACETONE; SPARINGLY SOL IN BENZENE | |

| Record name | 1,4-DIHYDROXY-2-BUTENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5540 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Density |

1.067-1.074 | |

| Record name | 1,4-DIHYDROXY-2-BUTENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5540 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Density |

3.0 (AIR= 1) | |

| Record name | 1,4-DIHYDROXY-2-BUTENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5540 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

0.04 [mmHg] | |

| Record name | 1,4-Dihydroxy-2-butene | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/2820 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Color/Form |

ALMOST COLORLESS LIQUID | |

CAS No. |

821-11-4, 110-64-5 | |

| Record name | trans-2-Butene-1,4-diol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=821-11-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,4-Dihydroxy-2-butene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000110645 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Butene-1,4-diol, (2E)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000821114 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Butene-1,4-diol | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-Butene-1,4-diol (trans) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801033684 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | But-2-ene-1,4-diol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.444 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-Butene-1,4-diol, (2E) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.132.685 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-BUTENE-1,4-DIOL, (2E)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0P6354W2W1 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 1,4-DIHYDROXY-2-BUTENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5540 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

7 °C (45 °F) | |

| Record name | 1,4-DIHYDROXY-2-BUTENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5540 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the molecular formula, weight, and key spectroscopic data for 2-Butene-1,4-diol?

A1: this compound has the molecular formula C4H8O2 and a molecular weight of 88.11 g/mol. It exists as cis and trans isomers. Spectroscopic characterization typically involves techniques like 1H NMR, 13C NMR, and IR. For detailed peak assignments and spectral analysis, refer to the studies on hexolic anhydride-based polyesters. [, ]

Q2: How does the structure of this compound contribute to its material compatibility and applications?

A2: The presence of both a double bond and two hydroxyl groups in this compound makes it a versatile building block. It can undergo reactions typical of both alkenes and alcohols. This enables its use in synthesizing various polymers, including polyesters, polyurethanes, and polyacrylates. The cis isomer of this compound is particularly useful in producing specific polymers. [, , ]

Q3: What is known about the stability of this compound under various conditions?

A3: this compound exhibits varying stability depending on factors like temperature, pH, and the presence of catalysts. It can undergo dehydration to form 2,5-dihydrofuran, particularly in the presence of acidic resins. [] Additionally, it can isomerize between its cis and trans forms, especially in aqueous solutions containing palladium(II) complexes. []

Q4: How do the cis and trans isomers of this compound differ in their applications?

A4: The cis isomer of this compound is favored in certain applications, such as the synthesis of specific polymers like poly(2-butenediol), due to its stereochemistry. [] On the other hand, both isomers can serve as starting materials for different reactions, with the trans isomer being more commonly used in some cases.

Q5: How effectively can the cis and trans isomers of this compound be separated and identified?

A5: High-performance liquid chromatography (HPLC) methods, utilizing chiral stationary phases like (S,S)-Whelk-O 1 and ChiraSpher columns, have been effectively used to separate the cis and trans isomers of this compound. Subsequent identification is achieved using liquid chromatography-mass spectrometry (LC-MS). [, ]

Q6: How does the choice of catalyst affect the selectivity and efficiency of this compound transformations?

A6: The selection of the catalyst plays a crucial role in directing the reaction pathway and product distribution when using this compound. For instance, palladium-based catalysts are commonly used in the selective hydrogenation of 2-Butyne-1,4-diol to this compound. [, , , ] The catalyst support also plays a crucial role: palladium on calcium carbonate doped with ammonia (1% Pd/CaCO3NH3) shows remarkably high selectivity towards cis-2-butene-1,4-diol, potentially due to the competitive adsorption of ammonia on the catalyst surface. [] Platinum-based catalysts, on the other hand, minimize side product formation during hydrogenation. [] In the synthesis of 2,5-dihydrofuran from this compound, acidic resins like D61 and D72 show good initial activity, but their performance declines over time. In contrast, the phosphonic acid resin LSC-500 exhibits sustained activity and high yields. [] This highlights how catalyst selection directly influences reaction efficiency and selectivity.

Q7: Are there any industrial processes that utilize this compound in catalytic reactions?

A7: Yes, a notable industrial process utilizes a PdTe/C catalyst to convert this compound to this compound diacetates with high selectivity (98%). This reaction highlights the industrial significance of this compound as a precursor for valuable chemical intermediates. []

Q8: What is the role of computational chemistry in understanding the reactivity and properties of this compound?

A8: Computational chemistry methods, like molecular modeling and density functional theory (DFT) calculations, can be used to study the cyclodehydration of 1,4-butanediol and this compound. These methods help predict reaction pathways, transition states, and reaction energies, providing insights into the reaction mechanisms at the molecular level. [, ]

Q9: Have any QSAR (Quantitative Structure-Activity Relationship) models been developed for this compound derivatives?

A9: While specific QSAR models for this compound derivatives are not extensively discussed in the provided papers, the research on hexolic anhydride-based polyesters offers some insights. The studies show that structural modifications, particularly in the diol moiety, significantly impact the thermal properties and degradation pathways of the resulting polymers. These findings suggest the potential for developing QSAR models to predict the properties of this compound derivatives based on their structural features. [, , , ]

Q10: What are some other interesting applications of this compound in research?

A10: Beyond its role in polymer synthesis and catalytic reactions, this compound finds use in studying interfacial phenomena. For example, research has explored its adsorption on silicon surfaces, showing that it bonds through its hydroxyl groups while leaving the C=C double bond intact. This property makes it a potential platform for building more complex molecules on surfaces. [] Another study used this compound as a probe reaction to quantify pH changes near electrode surfaces during electrocatalysis. []

Q11: What are the safety and environmental considerations associated with this compound?

A11: While specific safety data is not provided in the research excerpts, it's crucial to handle all chemicals with caution. Consult the relevant safety data sheets (SDS) for this compound before use. Regarding environmental impact, the focus is on responsible waste management and exploring recycling strategies for this compound and its derivatives to minimize ecological impact and promote sustainability. []

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.